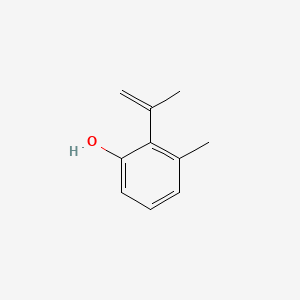
5-Methyl-4-azaindole-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-azaindole-3-carboxylic acid methyl ester: is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-azaindole-3-carboxylic acid methyl ester typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. The reaction conditions often include the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide (CuI) . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux conditions in methanesulfonic acid (MsOH) to yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-4-azaindole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-Methyl-4-azaindole-3-carboxylic acid methyl ester serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the creation of novel compounds with potential biological activity .
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. . Research is ongoing to explore its efficacy in various therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) makes it valuable for drug development.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-azaindole-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, potentially inhibiting their activity. This binding can lead to various biological effects, such as antiviral or anticancer activity . The exact pathways and targets are still under investigation, but the compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial to its activity.
Comparaison Avec Des Composés Similaires
- Indole-3-carboxylic acid methyl ester
- 4-Chloro-7-azaindole-5-carboxylic acid methyl ester
- Indole-2-carboxylic acid methyl ester
Comparison: 5-Methyl-4-azaindole-3-carboxylic acid methyl ester is unique due to the presence of a methyl group at the 5-position and an azaindole structure. This modification can influence its chemical reactivity and biological activity compared to other indole derivatives. For instance, the presence of the azaindole moiety can enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
methyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-9(12-6)7(5-11-8)10(13)14-2/h3-5,11H,1-2H3 |
Clé InChI |
FAVZZWRMDILSBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)NC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)





![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)



